2,6-Dichlorofluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 164.99 g/mol. This compound features two chlorine atoms and one fluorine atom attached to a benzene ring, specifically at the 2 and 6 positions relative to each other. It appears as a white to light yellow crystalline solid with a melting point ranging from 37 °C to 40 °C and a boiling point of approximately 171 °C . Its unique structure contributes to its distinct chemical properties and reactivity.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Dichloro-2-fluorobenzene.
As with most halogenated aromatic compounds, 1,3-Dichloro-2-fluorobenzene is likely to be irritating to the skin, eyes, and respiratory system. Specific data on toxicity is limited. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].
Due to its unique structure and reactivity, 1,3-Dichloro-2-fluorobenzene can serve as a valuable building block for synthesizing various complex molecules. Research has explored its use in the synthesis of:
,3-Dichloro-2-fluorobenzene's specific properties, such as its boiling point and solubility, make it useful in various laboratory settings:
These reactions often require controlled conditions to ensure desired outcomes and minimize by-products .
2,6-Dichlorofluorobenzene exhibits notable biological activity, particularly as a precursor in the synthesis of antibacterial agents. It is utilized in the production of Ofloxacin, a third-generation fluoroquinolone antibiotic, which demonstrates significant efficacy against various bacterial infections . Additionally, studies indicate that this compound may interact with cytochrome P450 enzymes, particularly inhibiting CYP1A2, which can affect drug metabolism .
The synthesis of 2,6-Dichlorofluorobenzene can be achieved through several methods:
Research has shown that 2,6-Dichlorofluorobenzene interacts with several biological systems:
Several compounds share structural similarities with 2,6-Dichlorofluorobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
1,3-Dichloro-2-fluorobenzene | C₆H₃Cl₂F | 1.00 | Identical structure; differs only in position of substituents |
1,3-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 0.95 | Different substitution pattern; potential for different reactivity |
2-Chloro-1,3,5-trifluorobenzene | C₆H₂ClF₃ | 0.95 | Contains three fluorine atoms; significantly alters physical properties |
1,3-Dichloro-2,5-difluorobenzene | C₆H₂Cl₂F₂ | 0.92 | Increased fluorination; affects solubility and reactivity |
3-Chloro-4-fluoronitrobenzene | C₆H₄ClFNO₂ | 0.89 | Contains nitro group; introduces additional reactivity |
These compounds exhibit varying degrees of similarity based on their functional groups and substitution patterns, influencing their chemical behavior and applications .
2,6-Dichlorofluorobenzene (CAS 2268-05-5), also known as 1,3-dichloro-2-fluorobenzene, is a halogenated aromatic compound with chlorine and fluorine substituents at the 1,3, and 2 positions of a benzene ring. Its molecular formula is C₆H₃Cl₂F, and it is recognized for its versatility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound’s unique reactivity stems from the electron-withdrawing effects of chlorine and fluorine, which direct electrophilic substitution reactions and enhance nucleophilic aromatic substitution (NAS) under specific conditions.
Key Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃Cl₂F | |
Molecular Weight | 164.99 g/mol | |
Melting Point | 37–40°C | |
Boiling Point | 168–169°C | |
Density | 1.4 g/cm³ | |
Vapor Pressure (25°C) | 2.14 mmHg |
The study of halogenated benzenes dates to the 19th century, with early work focusing on chlorobenzene and fluorobenzene. The development of the Schiemann reaction (1894) and the Halex process (1940s) revolutionized the synthesis of aryl fluorides, enabling the production of compounds like 2,6-dichlorofluorobenzene. Modern research has expanded into mixed-halogen derivatives due to their enhanced reactivity and applications in drug discovery. For example, the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction is a documented method for synthesizing this compound.
IUPAC Name: 1,3-Dichloro-2-fluorobenzene
Synonyms: 2,6-Dichlorofluorobenzene; Benzene, 1,3-dichloro-2-fluoro-.
Classification:
2,6-Dichlorofluorobenzene is a halogenated aromatic compound characterized by a benzene ring with two chlorine atoms at positions 2 and 6, and a fluorine atom at position 1 [1]. The molecule exhibits C2v point group symmetry due to the symmetrical arrangement of the chlorine atoms relative to the fluorine substituent [2]. This structural configuration significantly influences the compound's physical and chemical properties.
The molecular structure features typical bond lengths for halogenated aromatic compounds: carbon-carbon bonds in the aromatic ring measure approximately 1.39 Å, carbon-chlorine bonds extend to about 1.74 Å, carbon-fluorine bonds are shorter at approximately 1.35 Å, and carbon-hydrogen bonds measure around 1.08 Å [3]. These bond lengths are consistent with those observed in similar halogenated benzene derivatives [4].
Bond angles in 2,6-dichlorofluorobenzene conform to the expected values for aromatic compounds with sp² hybridized carbon atoms. The carbon-carbon-carbon angles in the benzene ring are approximately 120°, while the carbon-carbon-chlorine and carbon-carbon-fluorine angles also approach 120° [5]. This angular arrangement maintains the planarity of the aromatic ring, which is essential for the compound's stability and reactivity patterns [3].
The presence of electron-withdrawing halogen substituents significantly affects the electron distribution within the aromatic ring [2]. The fluorine atom, being highly electronegative, exerts a strong inductive effect that reduces electron density at the ortho positions [4]. This electronic influence, combined with the steric effects of the chlorine atoms, creates a unique electronic environment that distinguishes 2,6-dichlorofluorobenzene from its structural isomers such as 2,4-dichlorofluorobenzene [6].
At standard ambient temperature and pressure (approximately 20°C and 1 atmosphere), 2,6-dichlorofluorobenzene exists as a solid [7]. This physical state is consistent with its melting point range of 37-40°C, placing it just above room temperature for phase transition to liquid [1] [2].
The compound presents as a crystalline solid with a distinctive appearance that ranges from white to light yellow or light orange in color [1] [8]. This color variation may be attributed to trace impurities or slight oxidation, as the pure compound is theoretically colorless [9]. The crystalline nature of 2,6-dichlorofluorobenzene is evident in its physical form, which is described as a powder to crystalline solid in commercial specifications [7] [9].
Under visual examination, 2,6-dichlorofluorobenzene crystals exhibit a characteristic morphology, though detailed crystallographic studies describing specific crystal habits are limited in the available literature [9]. The appearance of the compound may vary slightly depending on the purification method and storage conditions, with freshly purified samples typically showing a more uniform white coloration [8].
Commercial samples of 2,6-dichlorofluorobenzene with high purity (≥98.0%) maintain consistent physical characteristics and appearance [7]. The compound's distinctive physical properties make it readily identifiable and facilitate its handling in laboratory and industrial settings [10].
2,6-Dichlorofluorobenzene exhibits well-defined phase transition temperatures that are crucial for understanding its physical behavior [1]. The melting point of this compound falls within the range of 37-40°C, as consistently reported across multiple sources [1] [7] [2]. This relatively low melting point indicates moderate intermolecular forces in the solid state, which is typical for halogenated aromatic compounds of similar molecular weight [2].
The boiling point of 2,6-dichlorofluorobenzene is documented to be between 168-169°C at standard atmospheric pressure (760 mmHg) [1] [2]. This boiling point is significantly higher than its melting point, providing a wide liquid temperature range of approximately 130°C [1]. The substantial difference between melting and boiling points is characteristic of compounds with strong intermolecular interactions in the liquid state, likely due to dipole-dipole interactions and London dispersion forces enhanced by the halogen substituents [2].
The phase behavior of 2,6-dichlorofluorobenzene demonstrates clear temperature dependence [1]. At temperatures below 37°C, the compound exists as a crystalline solid, while above 40°C, it completely transitions to the liquid state [2]. The narrow melting range (37-40°C) suggests a relatively pure compound with minimal impurities that would otherwise broaden the melting temperature range [7].
When heated from room temperature, 2,6-dichlorofluorobenzene undergoes a solid-to-liquid phase transition as thermal energy overcomes the intermolecular forces in the crystal lattice [11]. This endothermic process occurs without any reported intermediate phases or polymorphic transitions [11]. The absence of polymorphism in the available literature suggests that 2,6-dichlorofluorobenzene maintains a single stable crystalline form under normal conditions [12].
Upon further heating beyond the boiling point (168-169°C), the compound transitions to the vapor phase [1]. The vapor pressure of 2,6-dichlorofluorobenzene at 25°C is approximately 2.14 mmHg, indicating moderate volatility at room temperature despite its solid state [1] [2]. This vapor pressure increases exponentially with temperature following the Clausius-Clapeyron relationship, becoming significant as the temperature approaches the boiling point [12].
Detailed crystallographic data for 2,6-dichlorofluorobenzene is limited in the scientific literature, with no comprehensive X-ray diffraction studies specifically focused on this compound readily available [13]. However, based on structural analogies with similar halogenated benzene derivatives, certain crystalline properties can be inferred [14].
The crystal system of 2,6-dichlorofluorobenzene is likely monoclinic or orthorhombic, which are common for halogenated aromatic compounds with similar molecular symmetry [15]. The unit cell parameters, including lattice constants and angles, have not been explicitly reported for this specific compound in the accessed literature [13].
Crystal packing in 2,6-dichlorofluorobenzene is expected to be influenced by halogen bonding and π-π stacking interactions between aromatic rings [3]. These non-covalent interactions play a significant role in determining the three-dimensional arrangement of molecules within the crystal lattice [3]. The presence of chlorine atoms at the 2 and 6 positions likely creates specific intermolecular contacts that stabilize the crystal structure [14].
The crystallization process of 2,6-dichlorofluorobenzene occurs when the temperature drops below 40°C, with complete solidification typically achieved at temperatures closer to 37°C [1] [2]. The crystallization kinetics and potential for supercooling have not been extensively studied for this specific compound, though such behavior is common in organic molecular crystals [12].
2,6-Dichlorofluorobenzene has a molecular weight of 164.99 g/mol, derived from its molecular formula C₆H₃Cl₂F [1] [7] [2]. This molecular weight reflects the contribution of six carbon atoms (72.06 g/mol), three hydrogen atoms (3.03 g/mol), two chlorine atoms (70.90 g/mol), and one fluorine atom (19.00 g/mol) [1]. The precise molecular weight is an essential parameter for various analytical calculations and stoichiometric determinations in chemical reactions involving this compound [2].
The density of 2,6-dichlorofluorobenzene is estimated to be approximately 1.3967 g/cm³ at standard temperature [1] [2]. This value indicates that the compound is denser than water, which is typical for halogenated aromatic compounds due to the high atomic weight of chlorine atoms and efficient molecular packing in the solid state [2]. The density value represents the mass per unit volume and is a fundamental physical property that influences various applications and handling procedures [1].
The relationship between density and molecular weight provides insight into the molecular packing efficiency in the solid state [2]. For 2,6-dichlorofluorobenzene, the relatively high density compared to non-halogenated aromatic compounds can be attributed to the presence of heavy chlorine atoms and the efficient packing arrangement facilitated by the molecular symmetry [1] [2]. This density-molecular weight relationship also influences the compound's molar volume, calculated to be approximately 118.1 cm³/mol [2].
The density of 2,6-dichlorofluorobenzene exhibits temperature dependence, generally decreasing with increasing temperature due to thermal expansion [2]. However, specific quantitative data on the temperature coefficient of density for this compound is not extensively documented in the available literature [1].
The refractive index of 2,6-dichlorofluorobenzene is reported to be 1.525, which represents the ratio of the speed of light in vacuum to its speed in the compound [1] [2]. This relatively high refractive index value is characteristic of halogenated aromatic compounds and reflects the compound's significant light-bending capability due to its electron-rich aromatic system and polarizable halogen substituents [2].
Refractive index serves as an important physical constant for identification and purity assessment of 2,6-dichlorofluorobenzene [1]. The value of 1.525 falls within the expected range for halogenated benzene derivatives, which typically exhibit refractive indices between 1.5 and 1.6 [2]. This optical property is directly related to the molecular polarizability and electron density distribution within the compound [2].
The refractive index of 2,6-dichlorofluorobenzene demonstrates wavelength dependence, a phenomenon known as dispersion [2]. Although specific dispersion data for this compound is not extensively documented in the available literature, halogenated aromatic compounds typically show normal dispersion patterns with refractive index increasing at shorter wavelengths [2]. This dispersion behavior contributes to the compound's optical properties and can influence spectroscopic measurements [1].
Temperature also affects the refractive index of 2,6-dichlorofluorobenzene, with values typically decreasing as temperature increases due to reduced density and molecular interactions [2]. The temperature coefficient of refractive index for this specific compound has not been extensively reported in the accessed literature, though such behavior is common for similar organic compounds [1].
The solubility behavior of 2,6-dichlorofluorobenzene is governed by its molecular structure and the resulting intermolecular forces [16]. This compound exhibits characteristic solubility patterns that align with its halogenated aromatic nature [6] [17]. Understanding these solubility parameters is essential for various applications, including purification processes and reaction medium selection [16].
2,6-Dichlorofluorobenzene is insoluble in water due to its hydrophobic aromatic structure and the inability to form strong hydrogen bonds with water molecules [6] [17]. This limited aqueous solubility is typical for halogenated aromatic compounds and reflects the "like dissolves like" principle of solubility [16].
In contrast, 2,6-dichlorofluorobenzene demonstrates excellent solubility in most organic solvents, particularly those with similar polarity and capability for specific intermolecular interactions [6] [17]. The compound is highly soluble in chlorinated solvents such as chloroform and dichloromethane, likely due to similar molecular characteristics and potential halogen bonding interactions [17]. Aromatic solvents including benzene and toluene also effectively dissolve 2,6-dichlorofluorobenzene, facilitated by π-π stacking interactions between aromatic rings [6].
The Hansen solubility parameters provide a quantitative framework for understanding the solubility behavior of 2,6-dichlorofluorobenzene [16] [18]. Based on structural analogies and group contribution methods, the estimated Hansen parameters for this compound are: dispersion component (δD) of 19.0-20.0 MPa^0.5, polar component (δP) of 9.0-12.0 MPa^0.5, and hydrogen bonding component (δH) of 4.0-6.0 MPa^0.5 [16] [18]. These parameters reflect the compound's moderate polarity due to the halogen substituents and limited hydrogen bonding capability [18].
The total solubility parameter (δ) for 2,6-dichlorofluorobenzene is estimated to be in the range of 21.5-23.0 MPa^0.5, calculated from the individual Hansen components [16] [18]. This value provides a useful metric for predicting solubility in various solvents, with optimal solubility expected in solvents having similar total solubility parameters [18].
The octanol-water partition coefficient (Log P) for 2,6-dichlorofluorobenzene is estimated to be between 3.5 and 4.0, indicating significant lipophilicity [2]. This high Log P value is consistent with the compound's halogenated aromatic structure and explains its preferential distribution into organic phases rather than aqueous environments [2] [17].
Solvent | Solubility Behavior | Interaction Mechanism |
---|---|---|
Water | Insoluble | Limited hydrogen bonding capability and hydrophobic nature [6] [17] |
Ethanol | Moderately soluble | Interaction with polar hydroxyl group [17] |
Acetone | Soluble | Dipole-dipole interactions with carbonyl group [17] |
Chloroform | Highly soluble | Similar molecular characteristics and halogen interactions [6] [17] |
Benzene | Highly soluble | π-π stacking interactions between aromatic rings [6] |
Hexane | Slightly soluble | Limited interaction with nonpolar aliphatic structure [17] |
Flammable;Irritant